molecular formula C27H24N2O3S2 B11506972 2,2'-[(2-oxopropane-1,3-diyl)disulfanediyl]bis[N-(naphthalen-2-yl)acetamide]

2,2'-[(2-oxopropane-1,3-diyl)disulfanediyl]bis[N-(naphthalen-2-yl)acetamide]

Cat. No.: B11506972
M. Wt: 488.6 g/mol
InChI Key: UNQRGORDEUXIDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2’-[(2-oxopropane-1,3-diyl)disulfanediyl]bis[N-(naphthalen-2-yl)acetamide] is a complex organic compound with a unique structure that includes disulfide linkages and naphthalene moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-[(2-oxopropane-1,3-diyl)disulfanediyl]bis[N-(naphthalen-2-yl)acetamide] typically involves the reaction of naphthalen-2-yl acetamide with a disulfide-containing reagent under controlled conditions. The reaction is often catalyzed by acids or bases, and the temperature and solvent used can significantly affect the yield and purity of the product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product in its pure form .

Chemical Reactions Analysis

Types of Reactions

2,2’-[(2-oxopropane-1,3-diyl)disulfanediyl]bis[N-(naphthalen-2-yl)acetamide] can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like dithiothreitol for reduction, and electrophiles like halogens for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents such as dichloromethane or ethanol .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols. Substitution reactions can introduce various functional groups onto the naphthalene rings .

Scientific Research Applications

2,2’-[(2-oxopropane-1,3-diyl)disulfanediyl]bis[N-(naphthalen-2-yl)acetamide] has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,2’-[(2-oxopropane-1,3-diyl)disulfanediyl]bis[N-(naphthalen-2-yl)acetamide] involves its interaction with molecular targets through its disulfide and naphthalene moieties. The disulfide bonds can undergo redox reactions, influencing cellular redox states, while the naphthalene rings can interact with various biomolecules through π-π stacking and hydrophobic interactions. These interactions can modulate biological pathways and exert therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2’-[(2-oxopropane-1,3-diyl)disulfanediyl]bis[N-(naphthalen-2-yl)acetamide] is unique due to its combination of disulfide linkages and naphthalene rings, which provide distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C27H24N2O3S2

Molecular Weight

488.6 g/mol

IUPAC Name

N-naphthalen-2-yl-2-[3-[2-(naphthalen-2-ylamino)-2-oxoethyl]sulfanyl-2-oxopropyl]sulfanylacetamide

InChI

InChI=1S/C27H24N2O3S2/c30-25(15-33-17-26(31)28-23-11-9-19-5-1-3-7-21(19)13-23)16-34-18-27(32)29-24-12-10-20-6-2-4-8-22(20)14-24/h1-14H,15-18H2,(H,28,31)(H,29,32)

InChI Key

UNQRGORDEUXIDR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)NC(=O)CSCC(=O)CSCC(=O)NC3=CC4=CC=CC=C4C=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.